1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide
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Overview
Description
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is a complex organic compound with the molecular formula C23H26N2O8S4 and a molecular weight of 586.721 g/mol . This compound is characterized by its unique structure, which includes multiple sulfonyl and methyl groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylsulfonyl chloride with benzene-1,3-disulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide exerts its effects involves interactions with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide: Lacks the additional methyl groups present in N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide.
N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,4-disulfonamide: Has a different substitution pattern on the benzene ring.
N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,2-disulfonamide: Another isomer with a different substitution pattern.
Uniqueness
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is unique due to its specific substitution pattern and the presence of multiple sulfonyl and methyl groups. These structural features confer distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
3905-00-8 |
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Molecular Formula |
C23H26N2O8S4 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C23H26N2O8S4/c1-17-6-11-20(12-7-17)34(26,27)24(4)36(30,31)22-15-10-19(3)23(16-22)37(32,33)25(5)35(28,29)21-13-8-18(2)9-14-21/h6-16H,1-5H3 |
InChI Key |
PSXCKPAPWSRKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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